(4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylamino group, and a propyl group attached to a dihydropyrazolone core
Preparation Methods
The synthesis of (4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate propyl-substituted diketone under acidic or basic conditions to yield the desired pyrazolone derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(4Z)-1-(4-FLUOROPHENYL)-4-[(PHENYLAMINO)METHYLIDENE]-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be compared with other pyrazolone derivatives, such as:
1-Phenyl-3-methyl-4-pyrazolone: Known for its use as an analgesic and anti-inflammatory agent.
4-Aminoantipyrine: Used in biochemical assays and as an intermediate in the synthesis of pharmaceuticals.
Phenazone: An analgesic and antipyretic compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(phenyliminomethyl)-5-propyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-2-6-18-17(13-21-15-7-4-3-5-8-15)19(24)23(22-18)16-11-9-14(20)10-12-16/h3-5,7-13,22H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIOPQMAKSNVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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